(5-Bromo-2-chlorophenyl)-phenylmethanone
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Overview
Description
(5-Bromo-2-chlorophenyl)-phenylmethanone: is an organic compound with the molecular formula C13H8BrClO It is a derivative of benzophenone, where one phenyl ring is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-chlorophenyl)-phenylmethanone typically involves the bromination and chlorination of benzophenone derivatives. One common method is the bromination of 2-chlorobenzophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2-chlorophenyl)-phenylmethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed:
- Substituted benzophenone derivatives.
- Various oxidized or reduced forms of the compound.
- Complex molecules formed through coupling reactions.
Scientific Research Applications
Chemistry: (5-Bromo-2-chlorophenyl)-phenylmethanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: The compound is investigated for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chlorophenyl)-phenylmethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
- (5-Bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone
- (5-Bromo-2-chlorophenyl)-(4-fluorophenyl)methanone
- (5-Bromo-2-chlorophenyl)-(morpholino)methanone
Comparison: Compared to its similar compounds, (5-Bromo-2-chlorophenyl)-phenylmethanone is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both bromine and chlorine atoms provides distinct chemical properties that can be leveraged in various synthetic and industrial processes.
Properties
Molecular Formula |
C13H8BrClO |
---|---|
Molecular Weight |
295.56 g/mol |
IUPAC Name |
(5-bromo-2-chlorophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8BrClO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H |
InChI Key |
LPWNLYGKFPQUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
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